1-(2,4,6-三氯苯基)-3-丙烯酰胺-5-吡唑啉酮

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

The compound seems to be related to 1-(2,4,6-trichlorophenyl)propan-2-one . This compound is a derivative of 2,4,6-trichlorophenol, which is a chlorinated phenol used in various applications .

Synthesis Analysis

A related compound, (E)-2,6-bis(4-chlorophenyl)-3-methyl-4-(2-(2,4,6-trichlorophenyl)hydrazono)piperidine (BCMTP), has been synthesized in a one-pot reaction .

Molecular Structure Analysis

The structure of a related compound, 5-Amino-1-(2,4,6-trichlorophenyl)-1H-pyrazole-4-carbonitrile, has been studied . It crystallizes in the orthorhombic space group, Pca21, with two independent molecules (A and B) in the unit cell .

Chemical Reactions Analysis

A reaction involving N,N-Dimethylformamide (DMF) and N-benzoyl-N′-(2,4,6-trichlorophenyl)-thiourea (BAD) has been reported . DMF acted as both solvent and catalyst in this reaction .

Physical And Chemical Properties Analysis

2,4,6-Trichlorophenol, a related compound, is a clear to yellowish crystalline solid with a strong, phenolic odor . It has a melting point of 64-66 °C, a boiling point of 246 °C, and a density of 1.49 g/cm^3 .

科学研究应用

抗菌和抗肿瘤评估

研究表明合成具有显着抗菌和抗肿瘤特性的新型吡唑啉酮。这些化合物包括含有吡唑啉酮环的烯胺酮,它们已被测试对细菌菌株和癌细胞系的有效性。这些发现表明吡唑啉酮衍生物在开发新的抗菌和癌症治疗中的潜力 (Hamama 等人,2012)。

抗菌剂

带有三氯苯基部分的新型吡唑啉系列显示出中等至良好的抗菌活性。这表明它们作为新型有效的抗菌剂的潜力,有助于寻找针对耐药菌株的新疗法 (Laxmana 等人,2016)。

缓蚀和抗菌应用

吡唑啉酮衍生物已被研究其缓蚀性能和抗菌活性。这些化合物显示出作为缓蚀剂的高效率,除了比传统杀菌剂更高的抗菌活性外,这可能有利于保护金属免受腐蚀 (Sayed 等人,2018)。

抗疟活性

4-酰基腙-5-吡唑啉酮及其金属配合物的合成已针对抗疟活性进行了评估,在体外研究中证明了良好的结果。这突出了吡唑啉酮衍生物在抗疟药物开发中的潜力 (Shaikh 等人,2021)。

抗癌剂

吡唑啉酮衍生物已被确认为潜在的抗癌剂,研究表明它们对人端粒酶和其他癌细胞系的抑制作用。这表明它们在癌症治疗中的效用以及在这一领域进一步研究的重要性 (Kakiuchi 等人,2004)。

作用机制

Target of Action

Similar compounds have been found to targetCyclin-dependent kinase 2 . This protein plays a crucial role in cell cycle regulation, and its inhibition can lead to cell cycle arrest.

Mode of Action

It is likely that it interacts with its target through adonor-acceptor mechanism . This involves the transfer of an electron from the compound (donor) to its target (acceptor), leading to changes in the target’s function.

Biochemical Pathways

Compounds with similar structures have been found to influenceintramolecular charge transfer (ICT) interactions . These interactions can affect various biochemical pathways and their downstream effects.

Result of Action

Similar compounds have been found to exhibitphotothermal conversion efficiencies , suggesting potential applications in photothermal therapy.

Action Environment

Environmental factors can significantly influence the action, efficacy, and stability of a compound. For instance, the photostability of similar compounds has been found to be enhanced by terminal modification of carbazole donor . This suggests that the compound’s action could be influenced by light exposure.

安全和危害

未来方向

Donor engineering of diphenylamine-substituted tris(2,4,6-trichlorophenyl)methyl radicals for controlling the intramolecular charge transfer and near-infrared photothermal conversion has been studied . This research suggests that organic radicals have potential for application in photothermal therapy in the near future .

属性

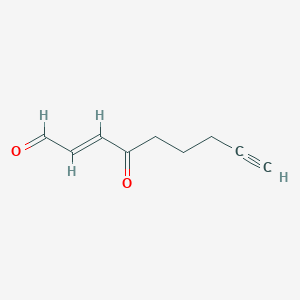

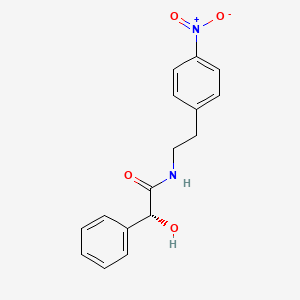

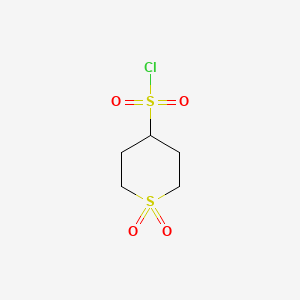

IUPAC Name |

N-[3-oxo-2-(2,4,6-trichlorophenyl)-1H-pyrazol-5-yl]prop-2-enamide |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl3N3O2/c1-2-10(19)16-9-5-11(20)18(17-9)12-7(14)3-6(13)4-8(12)15/h2-5,17H,1H2,(H,16,19) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PIZAGUGFAMOMMO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC(=O)NC1=CC(=O)N(N1)C2=C(C=C(C=C2Cl)Cl)Cl |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl3N3O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40703104 |

Source

|

| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

15957-48-9 |

Source

|

| Record name | N-[5-Oxo-1-(2,4,6-trichlorophenyl)-2,5-dihydro-1H-pyrazol-3-yl]prop-2-enamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40703104 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

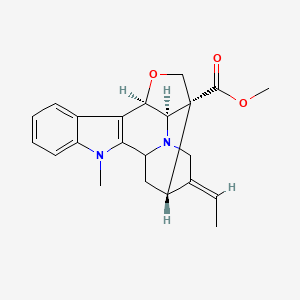

![(2S,8R,9R,10R,11S,12S)-16,18-dioxa-4-azahexacyclo[11.7.0.02,9.04,8.08,12.015,19]icosa-1(20),13,15(19)-triene-2,10,11-triol](/img/structure/B579845.png)

![N-Ethyl-N-[2-(5-methoxy-1H-indol-3-yl)ethyl]propan-2-amine](/img/structure/B579851.png)

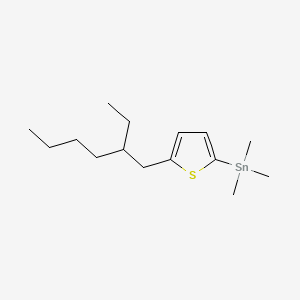

![N-[5-(4-Bromophenyl)-6-chloro-4-pyrimidinyl]-N'-propylsulfamide](/img/structure/B579853.png)